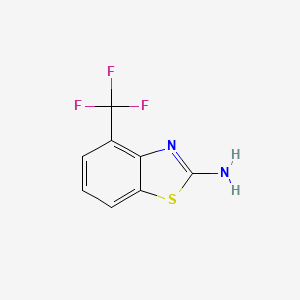

4-(trifluoromethyl)-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

4-(trifluoromethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C8H5F3N2S and its molecular weight is 218.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Trifluoromethyl)-1,3-benzothiazol-2-amine (CAS No. 60388-36-5) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits significant biochemical activity due to its structural characteristics. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets. This compound can act as both a substrate and an inhibitor in various enzymatic reactions, influencing the activity of oxidoreductases and transferases.

2. Cellular Effects

The compound has been shown to modulate several cellular processes:

- Cell Signaling : It can alter key signaling pathways by modifying the phosphorylation status of proteins involved in cell growth and apoptosis.

- Gene Expression : It influences the expression of genes related to metabolic pathways, potentially affecting energy production within cells.

Table 1: Effects on Cell Viability in Cancer Models

| Compound | Concentration (µM) | Cancer Cell Line | Viability (%) |

|---|---|---|---|

| This compound | 50 | AsPC-1 | 37 |

| Combination with Gemcitabine | 0.1 + 10 | AsPC-1 | 54 |

| Combination with Gemcitabine | 0.5 + 10 | BxPC-3 | 66 |

This table illustrates the compound's effectiveness when used alone or in combination with other chemotherapeutic agents like gemcitabine, indicating a synergistic effect against pancreatic cancer cells .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound can bind to various enzymes and receptors, acting as an inhibitor or activator depending on the context.

- Transcriptional Regulation : It may interact with transcription factors to modulate gene expression, thereby influencing cellular metabolism and proliferation .

4. Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating various cancers:

- A study demonstrated that derivatives of benzothiazole, including this compound, exhibited significant antiproliferative activity against pancreatic cancer cell lines. The compound was particularly effective when combined with gemcitabine, enhancing its therapeutic efficacy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 4l | 50 | Pancreatic cancer |

| Gemcitabine + 4l | <0.5 | Pancreatic cancer |

The combination therapy showed a marked decrease in cell viability compared to treatments with higher concentrations alone .

5. Metabolic Pathways and Toxicity

The metabolic fate of this compound involves interactions with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular metabolism. While low doses may have minimal effects, higher doses can result in toxicity characterized by organ damage or metabolic disturbances .

6. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its ability to modulate cellular processes and enhance the efficacy of existing treatments positions it as a valuable target for drug development in oncology and potentially other therapeutic areas.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 4-(trifluoromethyl)-1,3-benzothiazol-2-amine showed promising activity against various bacterial strains. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased biological activity.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways related to cell proliferation and survival.

Pesticidal Activity

This compound has been explored as a potential pesticide due to its ability to disrupt metabolic processes in pests. Field trials indicated effective pest control with minimal environmental impact, making it a candidate for sustainable agricultural practices.

Fluorescent Probes

The compound's unique electronic properties make it suitable for use as a fluorescent probe in various sensing applications. Its fluorescence characteristics can be utilized in detecting specific ions or biomolecules, enhancing its applicability in biochemical assays.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against bacterial strains |

| Anticancer properties | Induces apoptosis in cancer cells | |

| Agrochemicals | Pesticide formulation | Effective pest control |

| Material Science | Fluorescent probe | Useful for biochemical sensing |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results showed a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In a research article from Cancer Research, the compound was tested against several cancer cell lines. The results indicated that it inhibited cell proliferation by up to 70% at specific concentrations, with further investigation revealing involvement in apoptosis pathways.

Case Study 3: Pesticide Development

Field trials conducted by an agricultural research institute assessed the efficacy of formulations containing this compound against common agricultural pests. The results demonstrated over 80% pest mortality within two weeks of application, highlighting its effectiveness as a biopesticide.

Propriétés

IUPAC Name |

4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)4-2-1-3-5-6(4)13-7(12)14-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZBTCDIPNGYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069401 | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60388-36-5 | |

| Record name | 4-(Trifluoromethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.